molecular formula C20H15ClN2S B4923213 4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine

4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine

Cat. No. B4923213
M. Wt: 350.9 g/mol
InChI Key: HJOAHWCOVUSHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as C646 and is a potent and selective inhibitor of the histone acetyltransferase p300/CBP.

Mechanism of Action

C646 is a potent and selective inhibitor of the histone acetyltransferase p300/CBP. Histone acetyltransferases are enzymes that add acetyl groups to histones, which can alter the structure of chromatin and regulate gene expression. p300/CBP is a histone acetyltransferase that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting p300/CBP, C646 can alter gene expression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
C646 has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, C646 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, C646 has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using C646 in lab experiments is its potency and selectivity. C646 is a highly potent and selective inhibitor of p300/CBP, making it an ideal tool for studying the role of p300/CBP in various cellular processes. Furthermore, C646 is relatively easy to synthesize and can be easily scaled up for large-scale production.
One of the limitations of using C646 in lab experiments is its potential toxicity. C646 has been shown to have cytotoxic effects on some cell types, and caution should be taken when using C646 in cell culture experiments. Additionally, C646 has a relatively short half-life and may require frequent dosing in animal studies.

Future Directions

There are numerous future directions for the study of 4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine. One potential direction is the development of novel derivatives of C646 with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanisms of action of C646 and its effects on various cellular processes. Furthermore, the potential therapeutic applications of C646 in cancer, inflammation, and diabetes should be explored in more detail. Overall, the study of C646 has the potential to provide valuable insights into cellular processes and may lead to the development of novel therapeutics for various diseases.
Conclusion
In summary, 4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine, also known as C646, is a potent and selective inhibitor of the histone acetyltransferase p300/CBP. C646 has been extensively studied in scientific research due to its potential applications in various fields, including cancer, inflammation, and diabetes. The synthesis method of C646 is relatively simple, and the compound has significant biochemical and physiological effects. However, caution should be taken when using C646 in lab experiments due to its potential toxicity. Overall, the study of C646 has the potential to provide valuable insights into cellular processes and may lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-5-methyl-N-1-naphthyl-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline, 2-bromo-5-methyl-1-naphthol, and thiourea in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain a pure form of C646. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

C646 has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, C646 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, C646 has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2S/c1-13-19(15-9-11-16(21)12-10-15)23-20(24-13)22-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOAHWCOVUSHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-1,3-thiazol-2-amine

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